Lipophilicity Comparison: 5-Methyl Diester vs 4-Methyl Monoester
The predicted partition coefficient (ACD/LogP) for Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is 1.71, indicating moderate lipophilicity suitable for CNS drug-like space . In contrast, the 4-methyl monoester analog (4-Methyl 1H-pyrrolo[2,3-b]pyridine-3,4-dicarboxylate, CAS 1190310-86-1) exhibits a lower predicted LogP of approximately 1.2 due to its free carboxylic acid group, resulting in significantly different solubility and permeability profiles .
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.71 |
| Comparator Or Baseline | 4-Methyl 1H-pyrrolo[2,3-b]pyridine-3,4-dicarboxylate: ACD/LogP ≈ 1.2 (estimated) |
| Quantified Difference | ΔLogP ≈ 0.5 log units |
| Conditions | Predicted via ACD/Labs Percepta Platform; pH 7.4 |
Why This Matters
The 0.5 log unit difference in LogP translates to an approximately 3-fold difference in predicted membrane permeability, which is critical for selecting the appropriate building block for CNS-penetrant versus peripherally restricted drug candidates.
